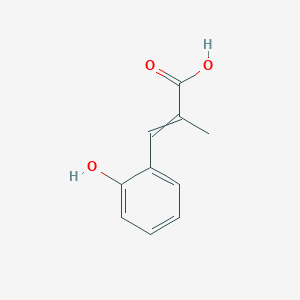
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid, also known as trans-o-hydroxycinnamic acid, is an organic compound with the molecular formula C9H8O3. It is a derivative of cinnamic acid, where the phenyl group is substituted with a hydroxyl group at the ortho position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce costs. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Scientific Research Applications
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various aromatic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid exerts its effects involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The compound’s ability to modulate enzyme activity and gene expression is also under investigation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, lacking the hydroxyl group.
p-Coumaric Acid: A similar compound with the hydroxyl group at the para position.
m-Coumaric Acid: A similar compound with the hydroxyl group at the meta position.
Uniqueness
3-(2-Hydroxyphenyl)-2-methylprop-2-enoic acid is unique due to the ortho position of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its para and meta counterparts. This positional difference can significantly influence the compound’s interaction with enzymes and other biological targets, making it a valuable subject of study in various fields.
Properties
CAS No. |
63177-58-2 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3/c1-7(10(12)13)6-8-4-2-3-5-9(8)11/h2-6,11H,1H3,(H,12,13) |
InChI Key |
RHZVHLWYRDLWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


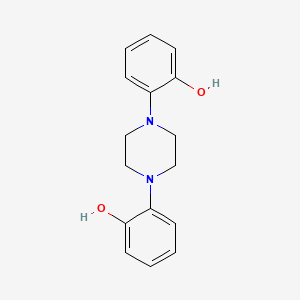

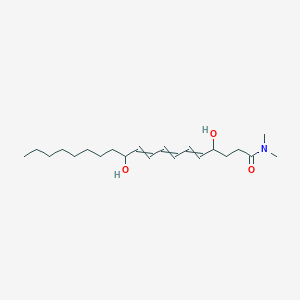

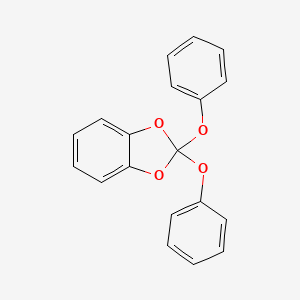
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
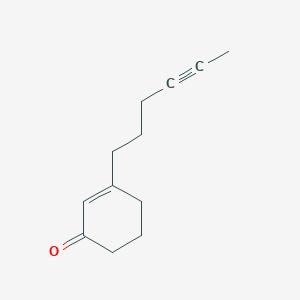
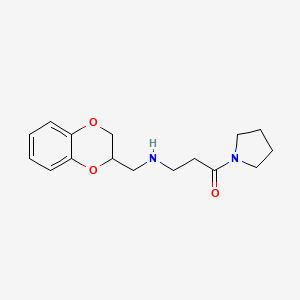
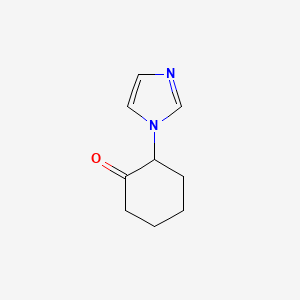

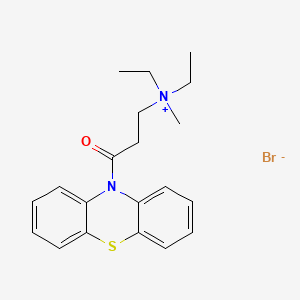
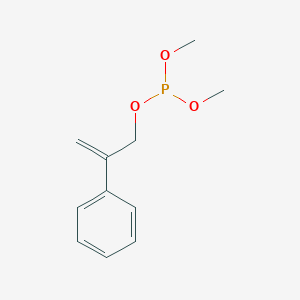
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
